molecular formula C11H15NO4 B12575665 (3,4-Dimethoxyphenethyl)carbamic acid CAS No. 501120-39-4

(3,4-Dimethoxyphenethyl)carbamic acid

Cat. No.: B12575665
CAS No.: 501120-39-4
M. Wt: 225.24 g/mol
InChI Key: OYAIUNVTEITARR-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenethyl)carbamic acid is a chemical compound of interest in medicinal chemistry and neuroscience research, built upon a 3,4-dimethoxyphenethylamine core . The parent structure, 3,4-dimethoxyphenethylamine (DMPEA), is known to exhibit weak affinity for serotonin receptors and has been reported to induce serotonergic responses in animal models, making it a valuable scaffold for studying neurotransmitter systems . The addition of a carbamic acid group enhances the proteolytic and metabolic stability of the molecule, a characteristic feature of carbamate derivatives that improves their suitability for pharmacological studies . Carbamate groups are widely used in drug discovery and are present in many therapeutic agents, including cholinesterase inhibitors for neurodegenerative diseases and protease inhibitors for HIV . Researchers may utilize this compound as a stable intermediate or precursor in organic synthesis, particularly in the development of novel molecules targeting the central nervous system. It is also a valuable tool for probing the structure-activity relationships of phenethylamine derivatives. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

501120-39-4

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)ethylcarbamic acid

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-8(7-10(9)16-2)5-6-12-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)

InChI Key

OYAIUNVTEITARR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)O)OC

Origin of Product

United States

Preparation Methods

Carbamate Formation via Ethyl Chloroformate

One well-documented method involves the reaction of 3,4-dimethoxyphenethylamine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds through nucleophilic attack of the amine on the chloroformate, forming an ethyl carbamate intermediate, which can be hydrolyzed or further processed to yield the carbamic acid derivative.

Typical procedure:

  • Dissolve 3,4-dimethoxyphenethylamine in dry dichloromethane.
  • Cool the solution to approximately -20 °C.
  • Add triethylamine (1.5–3.5 equivalents) dropwise.
  • Slowly add ethyl chloroformate (1.3–2.5 equivalents) under stirring.
  • Reflux the mixture for 4–72 hours.
  • Quench the reaction with water, extract with dichloromethane, dry over sodium sulfate, and purify by flash chromatography or recrystallization.

This method yields ethyl (3,4-dimethoxyphenethyl) carbamate with high purity and good yield (around 87%) as a colorless solid.

Direct Carbamic Acid Formation via Carbamoyl Chloride or Carbonate Intermediates

Alternative approaches involve the use of carbamoyl chlorides or carbonates as intermediates. For example, the amine can be reacted with a suitable carbonate derivative to form the carbamate, which upon hydrolysis or deprotection yields the carbamic acid.

Coupling Reactions Using Carbamic Acid Esters

In some synthetic strategies, carbamic acid esters such as tert-butyl carbamates are used as protected intermediates. These esters can be coupled with 3,4-dimethoxyphenethylamine derivatives under basic conditions and then deprotected to yield the free carbamic acid.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Purity (%) Notes
Carbamation with ethyl chloroformate 3,4-dimethoxyphenethylamine, NEt3, ethyl chloroformate, dry CH2Cl2 -20 °C to reflux 4–72 h ~87% High Purification by flash chromatography
Carbamate formation via tert-butyl carbamate esters Piperidine-4-carbamic acid tert-butyl ester, DMSO, K2CO3 120 °C Several hours 79–80% 97% Column chromatography purification
Hydrogenation of 3,4-dimethoxy cyanobenzene to phenethylamine Raney Ni catalyst, ammonia, hydrogen, toluene or methanol 140–160 °C 15–16 h 87–90% High Precursor synthesis for phenethylamine derivatives

Research Findings and Analytical Data

  • Purity and Yield: The carbamation reactions typically yield products with purities above 95%, confirmed by chromatographic and spectroscopic methods.
  • Reaction Monitoring: pH control during workup is critical, especially when isolating carbamic acid derivatives, to avoid decomposition or side reactions.
  • Catalysts and Solvents: Use of aprotic solvents like dichloromethane or dimethyl sulfoxide and bases such as triethylamine or potassium carbonate is common to facilitate carbamate formation.
  • Deprotection: When carbamate esters are used, acidic deprotection (e.g., trifluoroacetic acid) is employed to obtain the free carbamic acid.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Form Yield Reference
Ethyl chloroformate carbamation 3,4-dimethoxyphenethylamine Ethyl chloroformate, NEt3 -20 °C to reflux, 4–72 h Ethyl carbamate ~87%
Carbamate ester coupling Piperidine-4-carbamic acid tert-butyl ester K2CO3, DMSO, heat 120 °C, several hours Carbamate ester 79–80%
Hydrogenation of cyanobenzene precursor 3,4-dimethoxy cyanobenzene Raney Ni, H2, NH3 140–160 °C, 15–16 h 3,4-dimethoxyphenethylamine 87–90%

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenethyl)carbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products typically include amines or alcohols.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

(3,4-Dimethoxyphenethyl)carbamic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the preparation of other carbamate derivatives.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenethyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable carbamate linkages with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : Methoxy groups (electron-donating) enhance aromatic ring stability compared to electron-withdrawing groups like chlorine (3,4-dichlorophenyl analogs) .
  • Lipophilicity : The tert-butyl ester derivative (logP ~3.5 estimated) is more lipophilic than the carbamic acid form, influencing membrane permeability and metabolic stability .
  • Biological Relevance : Caffeic acid (3,4-dihydroxy substitution) exhibits antioxidant activity, whereas dimethoxy analogs may prioritize synthetic utility over direct bioactivity .

Functional Group Modifications: Carbamic Acid vs. Esters

Carbamic acid derivatives often exist as esters due to the inherent instability of the free acid. Comparisons include:

Compound Functional Group Stability Synthetic Utility
This compound -NH-COOH Low (prone to decarboxylation) Limited; typically transient in metabolism
tert-butyl N-(3,4-dimethoxyphenyl)carbamate -NH-COO-tert-butyl High Common protecting group; 94% yield in analogous syntheses
Methyl carbamate derivatives -NH-COOCH₃ Moderate Labile under basic/acidic conditions

Key Findings :

  • Stability : tert-butyl esters are preferred in synthesis for their resistance to hydrolysis, whereas methyl esters are more labile .
  • Metabolism : Free carbamic acids (e.g., sertraline carbamic acid) may reversibly equilibrate with CO₂ and amines, impacting drug half-life .

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